1,2-Bis(oxiran-2-ylmethoxy)cyclohexane
Overview
Description
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is an organic compound with the molecular formula C12H20O4 It is a cyclohexane derivative with two oxirane (epoxide) groups attached to the 1 and 2 positions of the cyclohexane ring through methoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction of the epoxide groups can yield alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the epoxide groups.
Major Products Formed
Oxidation: Diols are formed as major products.
Reduction: Alcohols are the primary products.
Substitution: Substituted products with nucleophiles attached to the former epoxide positions.
Scientific Research Applications
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis((oxiran-2-ylmethoxy)methyl)cyclohexane
- 1,2-Bis(oxiran-2-ylmethoxy)ethane
Uniqueness
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is unique due to its specific structural arrangement, which provides distinct reactivity and properties compared to similar compounds. Its cyclohexane core and the positioning of the epoxide groups contribute to its stability and versatility in various chemical reactions.
Properties
IUPAC Name |
2-[[2-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-2-4-12(16-8-10-6-14-10)11(3-1)15-7-9-5-13-9/h9-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYXQFBTCCSKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)OCC2CO2)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555725 | |
Record name | 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37763-26-1 | |
Record name | 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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